PF-06459988 - 1428774-45-1

PF-06459988

Catalog Number: EVT-279226
CAS Number: 1428774-45-1
Molecular Formula: C19H22ClN7O3
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06459988, also known as 1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one, is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants (EGFRm) [, , ]. It exhibits potent and selective inhibition against EGFR harboring the T790M mutation, a common resistance mechanism to first-generation EGFR inhibitors []. This compound has been investigated for its potential as an antineoplastic agent in the treatment of EGFRm-driven cancers, particularly non-small cell lung cancer (NSCLC) [, , ]. PF-06459988 demonstrates minimal activity against wild-type EGFR (WT EGFR), potentially reducing dose-limiting toxicities associated with non-selective EGFR inhibitors [, ].

Synthesis Analysis

The synthesis of PF-06459988 is described in detail in the publication "Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants" []. The synthesis involves multiple steps and utilizes a unique approach based on optimizing reversible binding affinity to develop a covalent inhibitor [].

Molecular Structure Analysis

The crystal structure of PF-06459988 bound to EGFR (L858R, T790M, V948R) has been deposited in the Protein Data Bank (PDB ID: 5C8K) []. Analysis of the co-crystal structure reveals key interactions contributing to its binding affinity and selectivity for mutant EGFR [, ].

Mechanism of Action

PF-06459988 specifically targets and irreversibly inhibits mutant forms of EGFR, including those harboring the T790M gatekeeper mutation [, , ]. By blocking EGFR-mediated signaling, PF-06459988 induces cell death in EGFRm-expressing tumor cells [, , ]. Its selectivity for mutant EGFR over wild-type EGFR potentially minimizes side effects associated with WT EGFR inhibition [, ].

Physical and Chemical Properties Analysis

The physicochemical properties of PF-06459988 are described in detail in the publication "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR" []. These properties contribute to its favorable pharmacokinetic profile and oral bioavailability [].

Applications
  • Investigating EGFR signaling pathways: PF-06459988 has been used as a tool compound to study the role of specific EGFR mutations in driving tumor growth and resistance to therapy [, , ].

  • Developing novel EGFR inhibitors: The discovery and characterization of PF-06459988 have provided valuable insights for the development of subsequent generations of EGFR inhibitors with improved potency, selectivity, and safety profiles [].

  • Understanding mechanisms of drug resistance: The study of PF-06459988 and its interaction with EGFR mutants has enhanced our understanding of mechanisms driving acquired resistance to EGFR-targeted therapies [].

Erlotinib

Compound Description: Erlotinib is another first-generation, reversible EGFR TKI utilized in treating EGFR-mutant NSCLC. Similar to gefitinib, it demonstrates limited efficacy against T790M-mediated resistance. [, ]

Relevance: Erlotinib shares a similar mechanism of action with gefitinib and faces the same limitations regarding wild-type EGFR activity and T790M resistance. PF-06459988 was developed to address these limitations and provide improved efficacy against T790M-containing EGFR mutants. [, ]

PF-06747775

Compound Description: PF-06747775 is a potent, irreversible inhibitor of EGFR mutants, including those with the T790M mutation. It was discovered through structure-based drug design and exhibits selectivity for EGFR mutants over wild-type EGFR.

Relevance: PF-06747775 shares a similar target and mechanism of action with PF-06459988, both being irreversible inhibitors of T790M-containing EGFR mutants. Both compounds were developed to overcome the limitations of first-generation EGFR TKIs, but PF-06747775 emerged later in the drug discovery process.

Properties

CAS Number

1428774-45-1

Product Name

PF-06459988

IUPAC Name

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C19H22ClN7O3

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1

InChI Key

ODMXWZROLKITMS-RISCZKNCSA-N

SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06459988; PF06459988; PF 06459988; PF-6459988; PF 6459988; PF6459988.

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C

Isomeric SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.